molecular formula C9H11NO4 B12888104 2-Amino-2-oxoethyl 2,5-dimethylfuran-3-carboxylate

2-Amino-2-oxoethyl 2,5-dimethylfuran-3-carboxylate

Cat. No.: B12888104
M. Wt: 197.19 g/mol
InChI Key: PSVNWTZPGBWHJN-UHFFFAOYSA-N
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Description

2-Amino-2-oxoethyl 2,5-dimethylfuran-3-carboxylate is a chemical compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-oxoethyl 2,5-dimethylfuran-3-carboxylate can be achieved through several methods. One common approach involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide, resulting in the formation of ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate . Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to yield the desired furan derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-oxoethyl 2,5-dimethylfuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The furan ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted furan derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-2-oxoethyl 2,5-dimethylfuran-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.

    Medicine: Some derivatives exhibit anticancer, antiviral, and antimicrobial activities, making them candidates for drug development.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-oxoethyl 2,5-dimethylfuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. The compound’s furan ring structure allows it to participate in various biochemical interactions, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
  • Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate
  • Ethyl 4-acetyl-5-methylfuran-3-carboxylate

Uniqueness

2-Amino-2-oxoethyl 2,5-dimethylfuran-3-carboxylate is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its combination of amino and oxoethyl groups enhances its reactivity and potential for forming diverse derivatives with various applications.

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

(2-amino-2-oxoethyl) 2,5-dimethylfuran-3-carboxylate

InChI

InChI=1S/C9H11NO4/c1-5-3-7(6(2)14-5)9(12)13-4-8(10)11/h3H,4H2,1-2H3,(H2,10,11)

InChI Key

PSVNWTZPGBWHJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)OCC(=O)N

Origin of Product

United States

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